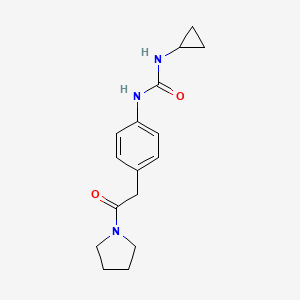

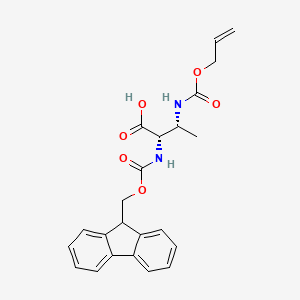

![molecular formula C17H16N4O B2656282 N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide CAS No. 2097856-91-0](/img/structure/B2656282.png)

N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide” is a complex organic compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one CH group replaced by a nitrogen atom .

Synthesis Analysis

The synthesis of such compounds often involves the use of catalysts. For instance, a study reported the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Molecular Structure Analysis

The molecular structure of “this compound” can be determined using various spectroscopic techniques such as Fourier Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry .Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and can involve multiple steps. The exact reactions would depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, the Infrared (IR) spectrum of the compound can provide information about the functional groups present .Applications De Recherche Scientifique

Antiproliferative Activity

N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide and its derivatives have been studied for their antiproliferative activity. For example, ethyl 5-(4-substituted benzamido)-1-phenyl-1H-pyrazole-4-carboxylates, closely related compounds, have shown promising antiproliferative activity against human lung carcinoma cells. These compounds can induce intrinsic apoptotic pathways by activating p53 and can activate the TRAIL-inducing death pathway. This activity is achieved through the promotion of DR4 and DR5 death receptors, downregulation of c-FLIPL, and caspase-8 activation (Raffa et al., 2019).

Synthesis and Mechanistic Studies

The compound and its related benzamide derivatives have been a subject of interest in synthetic chemistry. For instance, the synthesis and characterization of similar compounds, such as 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride, and their reactions with various amines, have been explored. These studies provide insights into the mechanisms of reactions and the formation of new compounds, contributing to the development of novel therapeutic agents (Yıldırım et al., 2005).

Molecular Hybridization and Medicinal Chemistry

The compound's derivatives have been utilized in molecular hybridization to design novel inhibitors for therapeutic applications. For example, ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, designed via molecular hybridization, have been evaluated for their antituberculosis activity. This demonstrates the compound's potential utility in medicinal chemistry for the development of novel pharmacological agents (Jeankumar et al., 2013).

Antiviral Activity

Some derivatives of this compound have been investigated for their antiviral activities. For instance, benzamide-based 5-aminopyrazoles and their fused heterocycles have shown remarkable antiavian influenza virus activity. These findings open up possibilities for the use of these compounds in the treatment of viral infections (Hebishy et al., 2020).

Kinase Inhibition

Derivatives of the compound have been proposed as kinase inhibitors. For example, 4-(Pyridin-3-yl)-1H-pyrazol-1-yl-phenyl-3-benzamide derivatives have been synthesized and evaluated as BCR-ABL tyrosine kinase inhibitors. These compounds have shown potential in the treatment of chronic myelogenous leukemia (Hu et al., 2015).

Orientations Futures

The future directions for research on “N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide” could include further exploration of its potential biological activities, such as its anti-tubercular activity . Additionally, more research could be done to optimize its synthesis and understand its mechanism of action.

Propriétés

IUPAC Name |

N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O/c22-17(14-5-2-1-3-6-14)19-9-10-21-13-16(12-20-21)15-7-4-8-18-11-15/h1-8,11-13H,9-10H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBLRMTCOCZZQTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCN2C=C(C=N2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

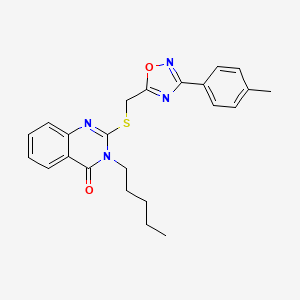

![N-(2-chlorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2656201.png)

![1-[(Tert-butoxy)carbonyl]-4-[(4-nitrophenyl)amino]piperidine-4-carboxylic acid](/img/structure/B2656204.png)

![3-(2-methylphenyl)-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2656206.png)

![N-(2-Methoxyphenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2656214.png)

![N-(2-ethoxyphenyl)-4-fluoro-3-[(4-methylphenyl)methylsulfamoyl]benzamide](/img/structure/B2656215.png)

![N-[(3-ethoxy-4-methoxyphenyl)-[(4-methoxybenzoyl)amino]methyl]-4-methoxybenzamide](/img/structure/B2656219.png)

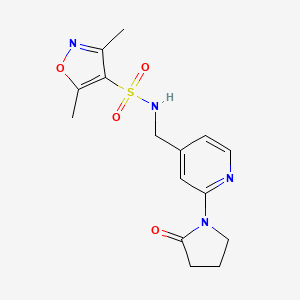

![4,5-Dimethyl-2-[(5-nitrothiophene-2-carbonyl)amino]thiophene-3-carboxamide](/img/structure/B2656221.png)

![N1-(2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-N2,N2-diethylethane-1,2-diamine hydrochloride](/img/structure/B2656222.png)